molecular formula C7H10ClNO2 B8475855 Tert-butyl 2-chloro-2-cyanoacetate

Tert-butyl 2-chloro-2-cyanoacetate

Cat. No.: B8475855
M. Wt: 175.61 g/mol
InChI Key: ZDLQYYNXTWSHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-chloro-2-cyanoacetate is an organic compound with the molecular formula C7H11ClNO2. It is a versatile intermediate used in various chemical syntheses due to its unique structural features, which include a tert-butyl ester, a chloro group, and a cyano group. These functional groups make it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-chloro-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl chloro(cyano)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Tert-butyl 2-chloro-2-cyanoacetate is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl chloro(cyano)acetate involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-chloro-2-cyanoacetate is unique due to the presence of both a chloro and a cyano group, which allows for diverse chemical transformations. Its tert-butyl ester group provides steric hindrance, making it more stable under certain reaction conditions compared to its ethyl ester counterpart .

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

tert-butyl 2-chloro-2-cyanoacetate

InChI

InChI=1S/C7H10ClNO2/c1-7(2,3)11-6(10)5(8)4-9/h5H,1-3H3

InChI Key

ZDLQYYNXTWSHJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)Cl

Origin of Product

United States

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